molecular formula C8H10N4O B13296244 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296244
M. Wt: 178.19 g/mol
InChI Key: ZGTUFDTUXXIOQZ-UHFFFAOYSA-N
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Description

6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazol-5-amine. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-ethyl-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)12-8(9-4-10-12)11-7(6)13/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

ZGTUFDTUXXIOQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=NC=N2)NC1=O)C

Origin of Product

United States

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